The mechanism of action of these piperazine derivatives involves their interaction with the dopamine transporter (DAT). Compounds related to 1-(2-Ethoxyethyl)piperazine have been designed to bind to DAT and inhibit the uptake of dopamine, which is a key neurotransmitter involved in reward and pleasure systems of the brain1. The introduction of hydroxyl and methoxy substituents to the phenylpropyl moiety has resulted in potent and selective ligands for DAT1. Additionally, the affinity of these compounds for dopamine receptors in the corpus striatum of the rat has been established, with certain substitutions yielding compounds potent in displacing dopamine from its binding sites2. The chiral nature of these compounds also plays a role in their selectivity, with the S enantiomers showing more selectivity for DAT over the serotonin transporter (SERT)4.
The research into piperazine derivatives has led to the identification of compounds that could serve as extended-release cocaine-abuse therapeutic agents. Compounds such as 1b, 32, 34, and 36 have demonstrated the ability to decrease cocaine-maintained responding in monkeys without affecting behaviors maintained by food1. Notably, intramuscular injections of compound 41, the decanoate ester of racemate 32, eliminated cocaine-maintained behavior for about a month following a single injection1. This suggests that these compounds could be formulated into "depot" injections, providing a long-lasting therapeutic effect for cocaine addiction.
Some derivatives of 1-(2-Ethoxyethyl)piperazine have been synthesized and evaluated for their potential antidepressant-like activity. These compounds have shown very good affinities toward serotonergic receptors, particularly 5-HT1A and 5-HT73. The compound 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride exhibited strong affinity for these receptors and demonstrated antidepressant-like activity in the tail suspension test in mice, with effects stronger than the standard drug imipramine3. This indicates the potential of these compounds as novel antidepressants.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0